molecular formula C13H14N2O2 B2831298 2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 1211106-90-9

2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2831298
CAS No.: 1211106-90-9
M. Wt: 230.267
InChI Key: MNPKEMGVNUYUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a cyclopentyl group and a furan ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazine ring followed by the introduction of the cyclopentyl and furan substituents. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate dicarbonyl compounds and hydrazine derivatives.

    Substitution Reactions: Introducing the cyclopentyl and furan groups through nucleophilic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalytic Processes: Using catalysts to improve reaction efficiency.

    Continuous Flow Chemistry: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Replacing one substituent with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or nickel catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyridazine derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Applications: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-6-(thiophen-2-yl)pyridazin-3(2H)-one: Similar structure with a thiophene ring instead of a furan ring.

    2-cyclopentyl-6-(phenyl)pyridazin-3(2H)-one: Similar structure with a phenyl ring instead of a furan ring.

Uniqueness

2-cyclopentyl-6-(furan-2-yl)pyridazin-3(2H)-one may be unique in its specific combination of substituents, which could confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentyl-6-(furan-2-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13-8-7-11(12-6-3-9-17-12)14-15(13)10-4-1-2-5-10/h3,6-10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPKEMGVNUYUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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